molecular formula C21H38N2 B13802249 N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine CAS No. 54061-05-1

N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine

Cat. No.: B13802249
CAS No.: 54061-05-1
M. Wt: 318.5 g/mol
InChI Key: ZJQSPHVCYCGKIQ-UHFFFAOYSA-N
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Description

N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine is an organic compound with the molecular formula C20H36N2. It is a derivative of toluenediamine, where the amino groups are substituted with 1,4-dimethylpentyl groups. This compound is known for its applications in various industrial processes, particularly as an antioxidant and stabilizer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine typically involves the reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone in the presence of hydrogen and a catalyst. The reaction is carried out at elevated temperatures (110-150°C) and pressures (0.5-2.5 MPa) in a continuous flow reactor . The catalyst used is often a copper-based catalyst, which enhances the selectivity and yield of the desired product .

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine is optimized for continuous and low-pressure conditions to reduce costs and improve efficiency. The process involves preheating the reactants, passing them through a reactor loaded with a solid catalyst, and then separating the product from the reaction mixture using gas-liquid separation and reduced pressure distillation .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: N-substituted derivatives of toluenediamine.

Scientific Research Applications

N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine involves its ability to scavenge free radicals and inhibit oxidative degradation. The compound interacts with reactive oxygen species, neutralizing them and preventing damage to polymers and biological molecules. The molecular targets include reactive oxygen species and free radicals, and the pathways involved are primarily related to antioxidant defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(1,4-dimethylpentyl)-p-phenylenediamine
  • N,N’-Bis(1,4-dimethylpentyl)-1,2-benzenediamine
  • N,N’-Bis(1,4-dimethylpentyl)-m-phenylenediamine

Uniqueness

N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine is unique due to its specific substitution pattern on the toluenediamine core, which imparts distinct antioxidant properties and enhances its effectiveness in stabilizing polymers and protecting against oxidative stress. Its specific molecular structure allows for better interaction with free radicals compared to other similar compounds .

Properties

CAS No.

54061-05-1

Molecular Formula

C21H38N2

Molecular Weight

318.5 g/mol

IUPAC Name

4-methyl-1-N,3-N-bis(5-methylhexan-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C21H38N2/c1-15(2)8-11-18(6)22-20-13-10-17(5)21(14-20)23-19(7)12-9-16(3)4/h10,13-16,18-19,22-23H,8-9,11-12H2,1-7H3

InChI Key

ZJQSPHVCYCGKIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C)CCC(C)C)NC(C)CCC(C)C

Origin of Product

United States

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